[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine
Description
(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine is a pyrrole-derived secondary amine. Its structure comprises a pyrrole ring substituted with ethyl and methyl groups at positions 1 and 2/5, respectively, and a methylamine moiety at position 3 (Figure 1). Pyrrole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromaticity and functional versatility.
Properties
Molecular Formula |
C10H18N2 |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(1-ethyl-2,5-dimethylpyrrol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H18N2/c1-5-12-8(2)6-10(7-11-4)9(12)3/h6,11H,5,7H2,1-4H3 |
InChI Key |
GBSKQRBFIUDLKB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=C1C)CNC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and an amine. In this case, the amine used is methylamine, and the reaction is typically carried out in the presence of a catalytic amount of iron(III) chloride in water under mild conditions .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the desired product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common for pyrrole derivatives due to the electron-rich nature of the pyrrole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.
Scientific Research Applications
(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with other pyrrole-based amines, differing primarily in substituents on the pyrrole ring and the amine group. Key analogues include:
Table 1: Structural Comparison of Pyrrole-Based Amines
| Compound Name | 1-Substituent | 2-Substituent | 5-Substituent | Amine Group | Molecular Formula | Potential Applications |
|---|---|---|---|---|---|---|
| (1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine | Ethyl | Methyl | Methyl | Methylamine | C10H17N2 | Pharmaceutical intermediates, ligand synthesis |
| (1-Cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine | Cyclopropyl | Methyl | Methyl | Methanamine | C9H15N2 | Chemical synthesis, coordination chemistry |
| {[2,5-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]methyl}amine | 3,4,5-Trimethoxyphenyl | Methyl | Methyl | Methanamine | C17H22N2O3 | Bioactive molecules (e.g., kinase inhibitors) |
| ([1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl)amine | 3-Fluorophenyl | Methyl | Methyl | Methanamine | C13H15FN2 | Radioligands, PET imaging agents |
Key Observations:
- Substituent Effects: 1-Position: Ethyl (target compound) vs. cyclopropyl (smaller ring strain) or aryl groups (e.g., 3-fluorophenyl, 3,4,5-trimethoxyphenyl). Aryl substituents enhance π-π stacking interactions, improving binding to biological targets . Amine Group: Methylamine in the target compound vs. methanamine in analogues.
Synthetic Relevance :
A. CO2 Capture Potential
Methyl diethanolamine (MDEA)-functionalized mesoporous carbon demonstrates enhanced CO2 adsorption (2.63 mmol/g) due to amine-CO2 interactions . However, the target compound’s pyrrole backbone and methylamine group may limit its efficiency compared to MDEA, as secondary amines generally exhibit lower CO2 absorption capacity than tertiary amines .
Biological Activity
(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine (CAS No. 1243606-13-4) is a heterocyclic organic compound characterized by a pyrrole ring with specific substitutions that enhance its biological activity. This article explores its biological properties, potential applications in medicine, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H18N2 |
| Molecular Weight | 166.3 g/mol |
| Purity | 75% |
| CAS Number | 1243606-13-4 |
Biological Activity
Research indicates that (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that compounds with similar pyrrole structures possess antimicrobial properties. The presence of the ethyl and methylamine groups in (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine may enhance its efficacy against various bacterial strains. For instance, a comparative study highlighted that derivatives of pyrrole demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Anticancer Properties
The anticancer potential of (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine has been evaluated through various in vitro studies. It has shown promising results against several cancer cell lines, as summarized in the table below:
These findings indicate that the compound may induce apoptosis in cancer cells and inhibit tumor growth effectively.
The mechanism through which (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine exerts its biological effects is under investigation. Preliminary studies suggest that it may interact with cellular pathways involved in cell proliferation and apoptosis. For example, compounds with similar structures have been reported to inhibit topoisomerase activity and disrupt microtubule formation, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Case Studies
Recent case studies have illustrated the compound's potential in drug development:
- Case Study on Anticancer Activity : A study conducted on the effect of (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine on MCF7 cells revealed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could be a candidate for further development as an anticancer agent.
- Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial efficacy of various pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to (1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine exhibited notable inhibition zones, suggesting potential as a new class of antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
